1-(2-Ethoxy-4-fluorophenyl)ethanol

Description

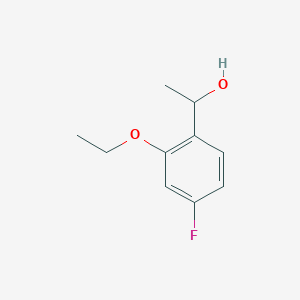

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxy-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAOOZGZZYZNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Ethoxy 4 Fluorophenyl Ethanol and Analogous Arylethanol Scaffolds

Retrosynthetic Pathways for the Construction of 1-(2-Ethoxy-4-fluorophenyl)ethanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnection is at the carbon-hydroxyl bond of the ethanol (B145695) moiety. This leads to two main synthetic approaches.

The most direct retrosynthetic disconnection breaks the C-C bond between the aromatic ring and the ethanol side chain. This approach identifies an electrophilic 2-ethoxy-4-fluorophenyl synthon and a nucleophilic acetyl synthon. The corresponding synthetic equivalents would be an activated derivative of 2-ethoxy-4-fluorobenzene and an acetaldehyde (B116499) enolate or its equivalent.

A more common and practical disconnection, however, is the reduction of the corresponding ketone. In this pathway, the target alcohol is seen as the reduced form of 2'-ethoxy-4'-fluoroacetophenone. This ketone can be synthesized through a Friedel-Crafts acylation of 1-ethoxy-3-fluorobenzene. This latter approach is often preferred due to the ready availability of the starting materials and the high efficiency of the reduction step.

Classical Chemical Synthesis of Arylethanols

Traditional methods for synthesizing arylethanols like this compound have long been established in the field of organic chemistry. These methods, while sometimes lacking the elegance of modern catalytic systems, are robust and often used in industrial-scale production.

Stoichiometric Reductions of Aryl Ketones to Secondary Alcohols

The reduction of an aryl ketone is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor ketone, 2'-ethoxy-4'-fluoroacetophenone, can be effectively reduced using stoichiometric amounts of a reducing agent. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. The borohydride anion (BH4-) delivers a hydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent to yield the desired secondary alcohol.

Table 1: Stoichiometric Reduction of 2'-Ethoxy-4'-fluoroacetophenone

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Sodium Borohydride | Methanol | 25 | >95 |

| Lithium Aluminum Hydride | Diethyl Ether | 0 to 25 | ~98 |

This is a representative table based on typical reaction conditions for similar reductions. Actual yields may vary.

Organometallic Additions to Carbonyl Compounds (e.g., Grignard Reagents)

Another classical approach involves the addition of an organometallic reagent to an aldehyde. In the context of synthesizing this compound, this would entail the reaction of 2-ethoxy-4-fluorobenzaldehyde (B1321972) with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr). The highly nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to afford the final secondary alcohol. This method allows for the construction of the carbon skeleton and the introduction of the hydroxyl group in a single step.

Catalytic Strategies for Arylethanol Synthesis

In recent years, catalytic methods have become increasingly prevalent for the synthesis of arylethanols, offering advantages in terms of efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Hydrogenation and Reduction Reactions

Transition metal catalysts are highly effective for the hydrogenation of aryl ketones to the corresponding alcohols. Catalysts based on ruthenium, rhodium, and palladium are commonly used. For the synthesis of this compound, the asymmetric hydrogenation of 2'-ethoxy-4'-fluoroacetophenone can be achieved with high enantioselectivity using a chiral catalyst. These reactions are typically performed under a hydrogen atmosphere, often at elevated pressures, and in the presence of a chiral ligand that coordinates to the metal center, thereby directing the stereochemical outcome of the reaction.

Asymmetric transfer hydrogenation is an alternative that uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. This method can be more convenient for laboratory-scale synthesis as it does not require specialized high-pressure equipment.

Table 2: Examples of Catalytic Asymmetric Hydrogenation of Aryl Ketones

| Catalyst System | Hydrogen Source | Solvent | Enantiomeric Excess (%) |

| RuCl2(S)-BINAP | H2 (10 atm) | Ethanol | >98 |

| (S,S)-Ts-DENEB-Rh | H2 (20 atm) | Methanol | >99 |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt3 | Dichloromethane (B109758) | 97 |

This table represents typical results for analogous aryl ketones and highlights the potential for high enantioselectivity.

Organocatalytic Approaches to α-Hydroxyaryl Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the reduction of aryl ketones, the Corey-Bakshi-Shibata (CBS) reduction is a prominent example. This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethylsulfide (BMS). The catalyst coordinates to both the borane and the ketone, holding them in a specific orientation that leads to the preferential formation of one enantiomer of the alcohol. This approach offers high enantioselectivity under mild conditions.

Biocatalytic Transformations and Bioreduction of Ketone Precursors

The asymmetric reduction of the corresponding prochiral ketone, 2-ethoxy-4-fluoroacetophenone, is a primary strategy for synthesizing this compound. Biocatalysis, utilizing whole-cell systems or isolated enzymes, has emerged as a powerful and environmentally benign approach to achieve high enantioselectivity in this transformation. rsc.orgnih.gov

Ketoreductases (KREDs) are a class of enzymes that have demonstrated exceptional utility in the stereoselective reduction of a wide array of ketones, including substituted acetophenones. rsc.orggoogle.com These enzymes, often used in conjunction with a cofactor regeneration system like glucose dehydrogenase (GDH), can produce chiral alcohols with high conversion rates and excellent enantiomeric excess (ee). rsc.orggoogle.com Engineered KREDs, developed through sophisticated protein engineering techniques, have shown improved properties such as enhanced stability, increased activity towards non-natural substrates, and even reversed enantioselectivity compared to their wild-type counterparts. rsc.orggoogle.com For instance, engineered KREDs derived from Lactobacillus species have been successfully employed for the reduction of various substituted acetophenones, yielding the corresponding (S)-alcohols with high stereopurity. google.com

Whole-cell biocatalysis offers a cost-effective alternative to using isolated enzymes. Organisms like Daucus carota (carrot) root have been shown to effectively reduce acetophenones to their corresponding optically enriched 1-phenylethanols. nih.gov The use of surfactants, such as Tween® 20, can further enhance the conversion rates in these whole-cell systems. nih.gov While whole-cell systems can be advantageous due to the presence of inherent cofactor regeneration machinery, they may also contain multiple ketoreductases with differing selectivities, which could potentially impact the stereopurity of the final product. rsc.orggoogle.com

The choice of biocatalyst is crucial for achieving the desired stereoisomer of the alcohol. Different KREDs can exhibit opposite stereopreferences, allowing for the stereodivergent synthesis of both (R)- and (S)-enantiomers of a target alcohol from the same ketone precursor. nih.gov This flexibility is a significant advantage of biocatalytic methods.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Key Features |

|---|---|---|---|---|---|

| Engineered Ketoreductase (from Lactobacillus sp.) | Substituted Acetophenones | (S)-1-Arylethanols | High | >99 | Reversed enantioselectivity compared to wild-type. google.com |

| Daucus carota (carrot) root with Tween® 20 | Acetophenones | Optically Enriched 1-Phenylethanols | Improved with surfactant | High | Inexpensive and readily available whole-cell biocatalyst. nih.gov |

| Various Ketoreductases | α-Fluoro-β-keto esters | anti- or syn-α-Fluoro-β-hydroxy esters | High | High | Stereodivergent synthesis possible by selecting different KREDs. nih.gov |

Regioselectivity and Chemoselectivity in Ethoxyphenyl and Fluorophenyl Functionalization

The synthesis of this compound and its analogs often involves reactions where regioselectivity and chemoselectivity are critical considerations. The presence of both an ethoxy and a fluoro substituent on the phenyl ring introduces multiple potential reaction sites and influences the electronic properties of the aromatic system.

Achieving regioselective functionalization on a substituted benzene (B151609) ring is a common challenge in organic synthesis. The directing effects of the existing substituents play a crucial role. For instance, in electrophilic aromatic substitution reactions, the ethoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, will determine the position of incoming electrophiles.

In the context of synthesizing precursors to this compound, such as 2-ethoxy-4-fluoroacetophenone, Friedel-Crafts acylation is a key step. The regioselectivity of this reaction is paramount to ensure the correct substitution pattern. The conditions of the reaction, including the choice of Lewis acid catalyst and solvent, can significantly influence the outcome.

Furthermore, chemoselectivity becomes important when multiple functional groups are present that could potentially react under the same conditions. For example, during a reduction step, a catalyst must be chosen that selectively reduces the ketone carbonyl group without affecting the aromatic ring or the ether linkage. Similarly, in reactions involving further functionalization, protecting groups may be necessary to ensure that only the desired site reacts. The development of synthetic methodologies that offer high regioselectivity and chemoselectivity is an ongoing area of research, with the goal of producing complex molecules in a more efficient and controlled manner. acs.org

Comparative Analysis of Synthetic Routes: Efficiency and Sustainability

In contrast, biocatalytic routes, particularly those employing engineered enzymes, offer several advantages in terms of efficiency and sustainability. rsc.org As discussed, the direct, highly enantioselective reduction of a ketone precursor in a single step can significantly shorten the synthetic sequence. nih.govgoogle.com Biocatalytic reactions are typically performed under mild conditions (room temperature and neutral pH) in aqueous media, reducing energy consumption and the use of hazardous organic solvents. nih.gov The high selectivity of enzymes often minimizes the formation of byproducts, simplifying purification and reducing waste.

However, the initial development and optimization of a biocatalytic process can be time-consuming and may require specialized expertise in protein engineering and fermentation. The cost and stability of the enzyme can also be a consideration, although the use of whole-cell catalysts or immobilized enzymes can mitigate these issues. rsc.org

A comprehensive analysis of synthetic routes from 2000 to 2020 has shown a trend towards increased synthetic efficiency, with a move towards synthesizing larger, more complex molecules in fewer steps. chemrxiv.org This trend aligns with the principles of green chemistry and highlights the growing importance of catalytic methods, including biocatalysis. The development of chemoenzymatic processes, which combine the advantages of both chemical and biological transformations, represents a powerful strategy for the efficient and sustainable synthesis of chiral molecules like this compound. researchgate.net

| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Number of Steps | Often multi-step | Can be a single step (e.g., ketone reduction) |

| Stereoselectivity | May require chiral auxiliaries or resolution | High enantioselectivity achievable with selected enzymes rsc.orgnih.gov |

| Reaction Conditions | Often harsh (high/low temp, strong acids/bases) | Mild (room temperature, neutral pH) nih.gov |

| Solvents | Often organic solvents | Primarily aqueous media nih.gov |

| Waste Generation | Can be significant (stoichiometric reagents, byproducts) | Generally lower due to high selectivity |

| Sustainability | Lower | Higher, aligns with green chemistry principles |

Asymmetric Catalysis for Enantioenriched Secondary Alcohol Formation

Asymmetric catalysis is a powerful strategy for producing enantioenriched secondary alcohols, typically through the enantioselective reduction of a prochiral ketone precursor, in this case, 2-ethoxy-4-fluoroacetophenone. This approach creates the desired stereocenter in a single, highly selective step.

One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. lookchem.comuvic.ca This catalyst complexes with a borane reducing agent (such as borane-diethylaniline, DEANB) to create a chiral environment that directs the hydride delivery to one face of the ketone, yielding the alcohol with high enantiomeric excess (ee). lookchem.com Research on the analogous 2'-fluoroacetophenone (B1202908) has demonstrated that this method can be highly effective, achieving high ee with catalysts formed in situ from stable and safe borane sources. lookchem.com

Beyond CBS reduction, other catalytic systems are widely used for the asymmetric hydrogenation of aromatic ketones. Nobel Prize-winning work by Noyori and his colleagues introduced highly efficient catalysts based on ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nobelprize.orguwindsor.ca These systems are capable of producing chiral alcohols with excellent enantioselectivity and are used in industrial-scale synthesis. nobelprize.org

Table 1: Representative Asymmetric Catalytic Systems for the Reduction of Aromatic Ketones

| Catalyst System | Precursor Type | Typical Reducing Agent | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-Oxazaborolidine/(S)-2 | 2'-Fluoroacetophenone | Borane-diethylaniline (DEANB) | 97.8% | lookchem.com |

| (R)-MeCBS | 2'-Fluoroacetophenone | Borane | 93% | lookchem.com |

| Ru-BINAP-diamine | Aromatic Ketones | H₂ | Up to >99% | nobelprize.org |

| (R)-BINAL-H | π-System Ketones | Itself (LiAlH₄ derivative) | High | uwindsor.ca |

Enzymatic Resolution and Dynamic Kinetic Resolution Strategies

Enzymatic methods offer an environmentally friendly and highly selective alternative for obtaining enantiopure alcohols. These biocatalytic approaches typically involve either the kinetic resolution of a racemic alcohol or the asymmetric reduction of a prochiral ketone.

Kinetic resolution (KR) relies on the ability of an enzyme, most commonly a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. mdpi.comnih.gov In the case of racemic this compound, treatment with a lipase such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and an acyl donor (e.g., vinyl acetate) would lead to the formation of an ester from one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-alcohol) unreacted. korea.ac.krresearchgate.netnih.gov The process can be stopped at approximately 50% conversion to yield both the ester and the remaining alcohol in high enantiomeric purity. nih.gov

A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%. This limitation can be overcome by employing a dynamic kinetic resolution (DKR) strategy. mdpi.com In DKR, the enzymatic resolution is combined with a catalyst (often a transition metal complex) that continuously racemizes the slower-reacting alcohol enantiomer in situ. This allows the enzyme to convert the entire racemic starting material into a single enantiomer of the acylated product, achieving a theoretical yield of up to 100%. mdpi.com

Table 2: Parameters in Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate Type | Acyl Donor | Solvent | Typical Selectivity (E-value) | Reference |

|---|---|---|---|---|---|

| Novozym 435 (CALB) | 1-Phenylethanol | Vinyl acetate (B1210297) | n-Hexane | High | nih.gov |

| Novozym 435 (CALB) | Fluorinated propargyl alcohols | Vinyl butanoate | n-Hexane | Excellent (>99% ee) | korea.ac.krresearchgate.net |

| Amano PS Lipase | Fluorinated phenylcyclopropyl methanols | Various | - | E >200 | researchgate.net |

| CALB | Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | E > 200 | nih.gov |

Application of Chiral Auxiliaries in Diastereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. researchgate.netsigmaaldrich.com The inherent chirality of the auxiliary then directs a subsequent reaction to occur on one face of the substrate, leading to the formation of one diastereomer in preference to the other. uvic.ca After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, this could be achieved by first preparing an achiral carboxylic acid derivative, such as 2-ethoxy-4-fluorophenylglyoxylic acid. This acid could then be coupled to a chiral auxiliary, for example, an Evans oxazolidinone, which is readily prepared from an amino acid. wikipedia.orgresearchgate.net The ketone group of the resulting adduct would then be subjected to a diastereoselective reduction. The steric bulk of the auxiliary would shield one face of the ketone, forcing the reducing agent to attack from the opposite face, thus creating the alcohol with a specific, predictable stereochemistry. The final step would be the hydrolytic removal of the auxiliary to release the enantiopure this compound. researchgate.net Other widely used auxiliaries, such as those based on pseudoephedrine or camphorsultam, operate on similar principles. wikipedia.orgscielo.org.mx

Chiral Pool Approaches to Enantiopure this compound

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure compounds from nature—such as amino acids, sugars, and terpenes—as starting materials. wikipedia.orgresearchgate.net This approach leverages the existing stereocenters of the natural product to build more complex chiral molecules, avoiding the need for an asymmetric induction step. uvic.ca

A hypothetical chiral pool synthesis of this compound could start from an enantiopure building block that contains a related structural motif. For instance, an enantiopure amino acid like (S)-phenylalaninol could potentially be modified through a series of reactions to construct the target molecule. This would involve functional group transformations to introduce the ethoxy and fluoro substituents onto the aromatic ring and to convert the amino group into the required hydroxyl group while preserving the original stereochemistry. While this strategy is powerful, its applicability depends on identifying a suitable and economically viable chiral starting material that can be efficiently converted to the desired target. wikipedia.orgnih.gov

Control of Stereochemistry in Multistep Syntheses

Once the chiral center in this compound has been established, it is often necessary to perform further reactions on the molecule. In such multistep syntheses, it is critical to control the stereochemical outcome of each subsequent step to avoid racemization or undesired inversion of the chiral center. researchgate.net

A key strategy for managing stereochemistry at an alcohol center involves its conversion to a sulfonate ester, such as a tosylate or mesylate. This reaction proceeds with retention of configuration at the chiral carbon. libretexts.org The resulting sulfonate is an excellent leaving group and can be displaced in a subsequent SN2 reaction. Because SN2 reactions proceed with a complete inversion of stereochemistry, this two-step sequence (alcohol → tosylate → substitution) provides a reliable method to invert the configuration of the alcohol center. libretexts.org Conversely, if retention of stereochemistry is desired in a substitution reaction, a double-inversion sequence might be employed.

Protecting groups also play a vital role. chemistry.coach The hydroxyl group of this compound can be temporarily "masked" with a protecting group (e.g., as a silyl (B83357) ether) to prevent it from interfering with reactions at other parts of the molecule. This ensures that the stereochemical integrity of the chiral center is preserved until the protecting group is removed in a later step. chemistry.coach

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for a variety of chemical transformations, including etherification, esterification, deoxygenative coupling, oxidation, and reduction.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters, common strategies for modifying molecular properties or for protecting the alcohol functionality during multi-step syntheses.

Etherification: The Williamson ether synthesis provides a classic and effective method for the preparation of ethers from this secondary benzylic alcohol. francis-press.comjk-sci.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. wikipedia.org To favor substitution over elimination, primary alkyl halides are the preferred reagents. masterorganicchemistry.com The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the reaction. jk-sci.commasterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Alkylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| Methyl Iodide | NaH | THF | Room Temp. | 1-(2-Ethoxy-4-fluorophenyl)ethyl methyl ether |

| Ethyl Bromide | NaH | DMF | Room Temp. | 1-(2-Ethoxy-4-fluorophenyl)ethyl ethyl ether |

Esterification: For the synthesis of esters from the sterically hindered secondary alcohol of this compound, the Steglich esterification is a particularly mild and effective method. jove.comwikipedia.orgorganic-chemistry.orgcommonorganicchemistry.comyoutube.com This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). jove.comwikipedia.orgorganic-chemistry.org The reaction proceeds under gentle conditions, often at room temperature in aprotic solvents like dichloromethane (DCM) or acetonitrile, making it suitable for substrates with sensitive functional groups. jove.comwikipedia.org

Table 2: Typical Reagents for Steglich Esterification of this compound

| Carboxylic Acid | Coupling Reagent | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Acetic Acid | DCC | DMAP | DCM | 1-(2-Ethoxy-4-fluorophenyl)ethyl acetate |

| Benzoic Acid | EDC | DMAP | Acetonitrile | 1-(2-Ethoxy-4-fluorophenyl)ethyl benzoate (B1203000) |

Deoxygenative Coupling Reactions and their Mechanisms

The direct replacement of the hydroxyl group with a carbon-based substituent via deoxygenative coupling is a powerful tool for creating new C-C bonds. For benzylic alcohols like this compound, several catalytic methods have been developed. These reactions often proceed through radical intermediates or via in-situ activation of the alcohol.

One modern approach involves a visible-light-mediated, metal-free deoxygenative coupling of alcohol-derived benzoates with heteroaromatics. nih.gov In this method, the alcohol is first converted to a benzoate ester, which then undergoes a photoredox-catalyzed reaction. nih.gov Another strategy employs a palladium-catalyzed direct deoxygenative arylation with boronic acids, where the key is the in-situ formation of an isourea intermediate that facilitates a Suzuki-Miyaura-type cross-coupling. thieme-connect.com Titanium-catalyzed deoxygenation using a silane (B1218182) as a hydride source also offers a pathway for the direct reduction of benzylic alcohols. rsc.orgchemrxiv.org

The general mechanism for many of these deoxygenative couplings involves the generation of a benzylic radical at the carbon bearing the hydroxyl group. This radical can then be trapped by a suitable coupling partner. The stability of the benzylic radical intermediate is a key driving force for these reactions.

Controlled Oxidation to Ketones and Carboxylic Acids

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 1-(2-ethoxy-4-fluorophenyl)ethanone, or further to a carboxylic acid.

Oxidation to Ketones: A common and mild reagent for the oxidation of secondary alcohols to ketones is pyridinium (B92312) chlorochromate (PCC). tandfonline.comlibretexts.orglibretexts.orgualberta.camasterorganicchemistry.com This reagent offers high selectivity for the formation of the ketone without significant over-oxidation. masterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM). tandfonline.com Other chromium-based reagents like chromic acid (H₂CrO₄), also known as the Jones reagent, can also effect this transformation. libretexts.orgualberta.ca

Table 3: Reagents for the Oxidation of this compound to the Ketone

| Oxidizing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| PCC | DCM | Room Temp. | 1-(2-Ethoxy-4-fluorophenyl)ethanone |

| Jones Reagent (H₂CrO₄) | Acetone | 0 °C to Room Temp. | 1-(2-Ethoxy-4-fluorophenyl)ethanone |

Oxidation to Carboxylic Acids: While direct oxidation of a secondary alcohol to a carboxylic acid involves C-C bond cleavage, benzylic alcohols can be oxidized to benzoic acid derivatives under more forceful conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can, under forcing conditions (e.g., heat), cleave the bond between the carbonyl carbon and the adjacent methyl group after initial oxidation to the ketone, ultimately leading to the formation of 2-ethoxy-4-fluorobenzoic acid. brainly.com A more controlled, two-step approach would involve initial oxidation to the ketone, followed by a reaction like the haloform reaction if the methyl group is to be converted to a carboxylic acid functionality, or a Baeyer-Villiger oxidation to form an ester that can then be hydrolyzed. More modern methods for the direct oxidation of benzylic alcohols to carboxylic acids often employ catalytic systems, such as a copper catalyst with oxygen as the terminal oxidant, followed by a chlorite (B76162) oxidation. researchgate.netrsc.org

Reductive Transformations and C-O Bond Cleavage

The carbon-oxygen bond of the secondary alcohol in this compound can be cleaved through reductive processes, a reaction known as hydrogenolysis. This transformation is particularly facile for benzylic alcohols due to the stability of the resulting benzylic intermediates.

Catalytic hydrogenation is a common method for the hydrogenolysis of benzylic alcohols. thieme-connect.degoogle.comacs.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. thieme-connect.de The reaction results in the replacement of the hydroxyl group with a hydrogen atom, yielding 1-ethyl-2-ethoxy-4-fluorobenzene. Transfer hydrogenolysis, using a hydrogen donor like formic acid in the presence of a palladium catalyst, offers an alternative to using hydrogen gas. google.comacs.org

Reactivity of the Substituted Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing fluorine atom. The interplay of these substituents, along with the (1-hydroxyethyl) group, directs the position of incoming electrophiles.

Electrophilic Aromatic Substitutions on the Ethoxy- and Fluorophenyl Moieties

The directing effects of the substituents on the benzene ring determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho-, para-director because of its lone pairs that can participate in resonance stabilization of the arenium ion intermediate. libretexts.org The alkyl group, -(CH(OH)CH₃), is a weak activating group and an ortho-, para-director.

In the 1,2,4-trisubstituted ring of this compound, the positions for electrophilic attack are influenced by the combined effects of these groups. libretexts.orgmsu.edu The powerful activating and ortho, para-directing effect of the ethoxy group will be dominant. The positions ortho and para to the ethoxy group are C1, C3, and C5. Position 1 is already substituted. The fluorine at C4 deactivates the ring, but its directing effect also points to C3 and C5. The (1-hydroxyethyl) group at C1 directs to C3 and C5. Therefore, the directing effects of all three substituents are cooperative, strongly favoring substitution at the C3 and C5 positions. libretexts.orgmsu.edu Steric hindrance may lead to a preference for substitution at the less hindered C5 position.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqyoutube.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Ethoxy-4-fluoro-5-nitrophenyl)ethanol and 1-(2-Ethoxy-4-fluoro-3-nitrophenyl)ethanol |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2-ethoxy-4-fluorophenyl)ethanol and 1-(3-Bromo-2-ethoxy-4-fluorophenyl)ethanol |

Nucleophilic Aromatic Substitution Reactions at the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. The feasibility of this reaction is highly dependent on the electronic properties of the substituents on the ring. libretexts.org The standard SNAr mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The reaction is completed by the departure of the leaving group, restoring the aromaticity of the ring.

For SNAr to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of this compound, the fluorine atom is the potential leaving group. The substituents on the ring are the ethoxy group at the 2-position (ortho to the fluorine) and the 1-hydroxyethyl group at the 1-position (meta to the fluorine). The ethoxy group is a strong electron-donating group (EDG) due to resonance. Electron-donating groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Although fluorine is the most effective halogen leaving group for SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, the presence of the powerful electron-donating ethoxy group ortho to it is expected to significantly hinder the reaction. masterorganicchemistry.com The 1-hydroxyethyl group is generally considered weakly electron-donating and its meta position offers no significant resonance stabilization to the intermediate.

Given this substitution pattern, this compound is a poor substrate for classical nucleophilic aromatic substitution at the fluorine atom. The reaction is anticipated to be extremely slow or to require exceptionally harsh conditions, making it an impractical pathway for derivatization at this position.

Table 1: Predicted Reactivity of this compound in SNAr Reactions

| Nucleophile (Nu⁻) | Reagents | Expected Product | Predicted Reactivity |

| Hydroxide | NaOH, H₂O, heat | 5-Ethoxy-4-(1-hydroxyethyl)phenol | Very Low / Requires harsh conditions |

| Alkoxide | NaOR, ROH, heat | 1-(2,4-Diethoxy-phenyl)ethanol | Very Low / Requires harsh conditions |

| Amine | R₂NH, heat | N¹,N¹-Dialkyl-2-ethoxy-4-(1-hydroxyethyl)benzene-1-amine | Very Low / Requires harsh conditions |

| Thiolate | NaSR, heat | 1-(2-Ethoxy-4-(alkylthio)phenyl)ethanol | Very Low / Requires harsh conditions |

Derivatization Reactions for Advanced Chemical Structures

While the fluorine atom is largely unreactive, the secondary alcohol group on the ethyl side-chain provides a rich site for chemical modification, enabling the synthesis of diverse derivatives. These reactions include the formation of ethers and esters, as well as various functional group interconversions.

Formation of Complex Ethers and Esters

The hydroxyl (-OH) group of this compound can be readily converted into ether or ester linkages, which are fundamental transformations for building more elaborate molecular architectures.

Ether Formation: The most common and versatile method for preparing ethers from an alcohol is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide is then treated with a primary alkyl halide or a similar electrophile (e.g., tosylate) in an SN2 reaction to yield the ether. This method is highly efficient for producing unsymmetrical ethers.

Ester Formation: The conversion of alcohols to esters is a cornerstone of organic synthesis. This can be achieved through several methods:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄). This is a reversible equilibrium-driven process.

Acylation with Acyl Chlorides or Anhydrides: Reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). This method is generally faster and higher yielding than Fischer esterification. Patent literature describing the enzymatic synthesis of an ester from the analogous compound 1-(4-fluorophenyl)ethanol (B1199365) demonstrates the feasibility of this transformation on this type of molecular scaffold. google.com

Table 2: Representative Ether and Ester Derivatization Reactions

| Reaction Type | Reagents | Product Type |

| Etherification | 1. NaH2. R-X (e.g., CH₃I, PhCH₂Br) | Alkyl or Benzyl Ether |

| Esterification | R-COOH, H₂SO₄ (cat.) | Carboxylate Ester |

| Esterification | R-COCl, Pyridine | Carboxylate Ester |

| Esterification | (R-CO)₂O, Pyridine | Carboxylate Ester |

Functional Group Interconversions for Scaffold Diversification

Functional group interconversion (FGI) is a strategy used to change one functional group into another, thereby altering the reactivity and properties of the molecule for subsequent synthetic steps. imperial.ac.uk For this compound, the secondary alcohol is the primary site for such transformations.

Oxidation to a Ketone: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-ethoxy-4-fluorophenyl)ethan-1-one. This transformation introduces a carbonyl group, which is a versatile functional group for further reactions like nucleophilic additions, reductions, or condensations. A variety of reagents can accomplish this oxidation under mild conditions, preventing over-oxidation. imperial.ac.uk

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen to form an alkyl halide. This is a crucial FGI as it converts a poor leaving group (-OH) into a good leaving group (-Cl, -Br), enabling a range of nucleophilic substitution reactions at the benzylic carbon. vanderbilt.edu For example, thionyl chloride (SOCl₂) is commonly used to produce the corresponding chloride, while phosphorus tribromide (PBr₃) yields the bromide. vanderbilt.edu

Table 3: Key Functional Group Interconversions of the Alcohol Moiety

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane | Ketone |

| Conversion to Chloride | Thionyl chloride (SOCl₂) | Alkyl Chloride |

| Conversion to Bromide | Phosphorus tribromide (PBr₃) | Alkyl Bromide |

| Conversion to Tosylate | Tosyl chloride (TsCl), Pyridine | Sulfonate Ester (Good Leaving Group) |

These derivatization and interconversion reactions highlight the role of this compound as a flexible intermediate, where the alcohol group serves as a handle for extensive synthetic modifications, while the substituted phenyl ring provides a stable core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra would confirm the connectivity of atoms. The proton NMR (¹H NMR) would show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), the methine proton adjacent to the hydroxyl group (a quartet), and the methyl group of the ethanol moiety (a doublet). libretexts.org The carbon NMR (¹³C NMR) would similarly display distinct resonances for each unique carbon atom in the molecule. spectrabase.com

Beyond basic structural confirmation, NMR is a powerful technique for chiral analysis, enabling the differentiation and quantification of enantiomers. purechemistry.orgscilit.com

One established NMR method for determining enantiomeric purity involves the use of Chiral Derivatizing Agents (CDAs). scilit.comresearchgate.net This technique converts a pair of enantiomers into a pair of diastereomers by reacting the analyte with an enantiomerically pure CDA. Since diastereomers have different physical properties, their NMR spectra will also differ.

The process involves covalently bonding the chiral alcohol (a racemic or scalemic mixture) with a CDA, such as the widely used Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA). researchgate.net The resulting diastereomeric esters will exhibit distinct chemical shifts for corresponding protons and carbons in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio (and thus enantiomeric excess, ee) of the original alcohol can be accurately calculated.

An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs). researchgate.netnih.gov CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. researchgate.net These weak interactions, which can include hydrogen bonds or π-π stacking, create a different average magnetic environment for each enantiomer, leading to the resolution of their signals in the NMR spectrum. frontiersin.org

This method is often preferred because it is non-destructive, requires no sample modification or purification, and the analysis is typically fast. scilit.com The magnitude of the chemical shift difference (ΔΔδ) between the enantiomeric signals depends on the strength of the interaction with the CSA, the solvent, and the temperature. For arylethanols, various chiral selectors, including those based on phosphoric acids or macrocycles, can be effective CSAs. frontiersin.org

Competitive Enantioselective Conversion (CEC) is a method used to assign the absolute configuration of a chiral substrate. In this approach, a racemic mixture of the analyte is subjected to a reaction with a sub-stoichiometric amount of a chiral reagent. The enantiomers will react at different rates, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of a product enriched in one stereoisomer. By analyzing the enantiomeric excess of both the remaining reactant and the product, often via chiral chromatography or chiral NMR techniques as described above, the kinetic preference of the reaction can be determined. This information, when correlated with known models for the chiral reagent or catalyst, allows for the assignment of the absolute configuration of the enantiomers. For instance, multi-catalytic systems can be employed to achieve chemo-, regio-, and enantioselective reactions, where the outcome reveals the stereochemical nature of the substrate. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key expected vibrational frequencies are detailed in the table below. These frequencies are predictive and based on data from structurally similar compounds. researchgate.netresearchgate.netesisresearch.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3300 (broad) | IR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (Aliphatic - CH₃, CH₂) | Stretching | 2980 - 2850 | IR, Raman |

| C=C (Aromatic Ring) | Stretching | 1610 - 1580, 1500 - 1400 | IR, Raman |

| C-O (Ether) | Asymmetric Stretching | 1260 - 1230 | IR |

| C-O (Alcohol) | Stretching | 1100 - 1050 | IR |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1120 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₀H₁₃FO₂), the exact molecular weight is 184.0896 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 184.

The fragmentation of arylethanols in a mass spectrometer is typically characterized by two main pathways: alpha-cleavage and dehydration. youtube.comlibretexts.org

Alpha-cleavage involves the breaking of the bond between the carbon bearing the hydroxyl group and the aromatic ring, or the bond to the methyl group.

Dehydration involves the loss of a water molecule (H₂O), resulting in a peak at M-18 (m/z 166). youtube.com

Predicted key fragments for this compound are listed in the table below.

| m/z Value | Predicted Fragment Ion | Origin |

|---|---|---|

| 184 | [C₁₀H₁₃FO₂]⁺ | Molecular Ion (M⁺) |

| 169 | [M - CH₃]⁺ | Loss of a methyl group |

| 166 | [M - H₂O]⁺ | Loss of water (dehydration) |

| 155 | [M - C₂H₅]⁺ | Loss of an ethyl group from the ether |

| 139 | [C₈H₈FO]⁺ | Alpha-cleavage, loss of CH₃CHO |

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR with chiral auxiliaries can determine enantiomeric purity, chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the absolute configuration (AC) of a chiral molecule (i.e., assigning it as R or S). mdpi.comnih.gov These methods measure the differential absorption of left- and right-circularly polarized light by a chiral sample. purechemistry.org

The modern approach to AC determination involves a combination of experimental measurement and computational chemistry. mdpi.comnih.gov The process is as follows:

The experimental ECD or VCD spectrum of a single, pure enantiomer is recorded.

A three-dimensional model of one enantiomer (e.g., the R-isomer) is generated.

Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical ECD or VCD spectrum for that specific configuration. nih.gov

The experimental spectrum is compared to the computationally predicted spectrum. If the spectra match in terms of sign and relative intensity of the peaks, the absolute configuration of the sample is confirmed to be the one used in the calculation. If they are mirror images, the sample has the opposite configuration.

This combination of experimental and theoretical chiroptical spectroscopy is a powerful and reliable method for the unambiguous assignment of absolute configuration for chiral molecules in solution, complementing traditional X-ray crystallography which requires a suitable single crystal. purechemistry.orgnih.gov

X-ray Crystallography for Solid-State Structural and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing unequivocal proof of its absolute stereochemistry. This technique involves diffracting X-rays through a single crystal of the compound to generate a unique diffraction pattern, from which a detailed atomic model can be constructed.

Similarly, the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which shares the substituted phenyl moieties, crystallizes in an orthorhombic space group (Pca21) and exhibits intermolecular C-H···O/F hydrogen bonding and π-π stacking interactions. nih.gov Based on these analogues, it is highly probable that this compound would also form crystals stabilized by hydrogen bonds involving the hydroxyl group and potentially weak interactions with the fluorine and ethoxy substituents.

Table 2: Crystallographic Data for Analogous Arylethanol Derivatives

| Parameter | 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com | (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/n | Pca21 |

| a (Å) | 5.3664 | Not specified |

| b (Å) | 8.343 | Not specified |

| c (Å) | 25.056 | Not specified |

| **α (°) ** | 90 | 90 |

| **β (°) ** | 93.837 | 90 |

| **γ (°) ** | 90 | 90 |

| Key Interactions | Intermolecular O-H···N hydrogen bonding | C-H···O/F hydrogen bonding, π-π stacking |

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques are essential for the separation of enantiomers from a racemic mixture and for the determination of enantiomeric excess (ee) or enantiomeric purity.

Chiral HPLC is a widely used and effective method for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have shown broad applicability in resolving a wide range of chiral compounds, including arylethanols.

For the separation of this compound enantiomers, a normal-phase or polar organic mode on a polysaccharide-based CSP would likely be successful. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), is crucial for achieving optimal resolution. The hydroxyl and ethoxy groups of the analyte can engage in hydrogen bonding with the CSP, while the fluorophenyl ring can participate in π-π and dipole-dipole interactions. The subtle differences in how the two enantiomers fit into the chiral cavities of the CSP result in their separation. The synthesis and chiral resolution of related nitropropranolol compounds were successfully achieved using chiral HPLC, demonstrating the power of this technique. nih.govresearchgate.net

Table 3: Potential Chiral HPLC Conditions for the Separation of this compound Enantiomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Cellulose-based CSP (e.g., Lux Cellulose-2) | Amylose-based CSP (e.g., Lux Amylose-2) |

| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) | 100% Methanol |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers | Differential retention of enantiomers |

Chiral Gas Chromatography is another powerful technique for the enantiomeric analysis of volatile compounds like arylethanols. chromatographyonline.com This method utilizes a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. gcms.cz Cyclodextrins are chiral, bucket-shaped molecules that can include guest molecules, and their derivatives can offer a high degree of enantioselectivity. chromatographyonline.com

For the analysis of this compound, direct injection onto a chiral GC column is possible. However, derivatization of the alcohol to its corresponding acetate or trifluoroacetate (B77799) ester can sometimes improve resolution and peak shape. nih.gov The separation mechanism in chiral GC is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Table 4: Potential Chiral GC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based CSP (e.g., CP Chirasil-DEX CB) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 275 °C |

| Oven Program | 100 °C initial, ramp at 5 °C/min to 200 °C |

| Derivatization (Optional) | Acetic anhydride (B1165640) to form the acetate ester |

| Expected Outcome | Separation of the two enantiomer peaks |

Synthesis of 1 2 Ethoxy 4 Fluorophenyl Ethanol

The synthesis of 1-(2-Ethoxy-4-fluorophenyl)ethanol can be achieved through various synthetic routes common in organic chemistry. A general and widely used method for preparing arylethanols is the reduction of the corresponding acetophenone. In this case, the precursor would be 1-(2-ethoxy-4-fluorophenyl)ethanone.

A common approach involves the following steps:

Preparation of the Precursor Ketone: The synthesis would likely start from a commercially available substituted phenol (B47542) or aniline. For example, a multi-step synthesis could be employed to introduce the ethoxy and fluoro groups onto the aromatic ring, followed by a Friedel-Crafts acylation to introduce the acetyl group, forming 1-(2-ethoxy-4-fluorophenyl)ethanone.

Reduction of the Ketone: The ketone, 1-(2-ethoxy-4-fluorophenyl)ethanone, can then be reduced to the secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can depend on the presence of other functional groups in the molecule.

Alternative synthetic strategies might involve the Grignard reaction, where a Grignard reagent prepared from a suitable aryl halide is reacted with acetaldehyde (B116499). However, the reduction of the corresponding ketone is often a more direct and efficient method.

Role As a Key Intermediate in Chemical Synthesis

Substituted arylethanols like 1-(2-Ethoxy-4-fluorophenyl)ethanol are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govresearchgate.net The presence of multiple functional groups—the hydroxyl, ethoxy, and fluoro groups—provides several points for further chemical modification.

For example, the hydroxyl group can be converted into a variety of other functional groups, such as esters, ethers, or halides, allowing for the extension of the molecular framework. The fluorine atom is a particularly important substituent in medicinal chemistry, as it can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug molecule. The ethoxy group can also influence the molecule's solubility and ability to cross biological membranes.

While specific syntheses directly utilizing this compound are not extensively documented in the public domain, its structural motifs are found in various complex molecules. For instance, fluorinated and ethoxylated phenyl groups are present in a number of biologically active compounds. The synthesis of the antidiabetic drug Canagliflozin involves an intermediate, 2-(4-Fluorophenyl)thiophene, which highlights the importance of fluorinated phenyl groups in medicinal chemistry. chemicalbook.com Similarly, the synthesis of Cetirizine, an antihistamine, involves a key intermediate with a substituted ethoxy group. google.comgoogle.com

Conclusion

1-(2-Ethoxy-4-fluorophenyl)ethanol emerges as a compound of significant interest within the field of organic chemistry. Its structure, combining a chiral secondary alcohol with a uniquely functionalized aromatic ring, makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules. The stereochemical control in its synthesis is a critical consideration, reflecting a broader trend in modern drug discovery and materials science. While detailed research on this specific molecule may not be widespread, its structural components are prevalent in many important chemical entities, underscoring the foundational importance of such substituted arylethanols in advancing chemical synthesis and enabling the creation of novel compounds with tailored properties.

Computational Chemistry and Theoretical Investigations of 1 2 Ethoxy 4 Fluorophenyl Ethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and optimizing the geometry of molecules. These methods solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction, from which numerous properties can be derived. For 1-(2-ethoxy-4-fluorophenyl)ethanol, DFT calculations can provide a precise three-dimensional arrangement of its atoms, bond lengths, bond angles, and torsional angles that correspond to the minimum energy structure.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, specifically the C-C bond of the ethanol (B145695) moiety and the C-O bond of the ethoxy group, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, thus defining the molecule's potential energy surface.

Theoretical investigations on similar molecules, such as fluoroethanols, have revealed the significance of the "gauche effect," where a conformation with the fluorine atom gauche to the hydroxyl group is unexpectedly favored. rsc.org In the case of 1-(4-bromophenyl)-2-fluoroethanol, the gauche-trans (gt) rotamer, where the fluorine is gauche to the hydroxyl group and trans to the phenyl group, is the most stable in various solvents. rsc.org The relative energies of the conformers are, however, sensitive to the solvent environment, with polar solvents tending to reduce the energy differences between conformers. rsc.org For this compound, a similar analysis would involve rotating the key dihedral angles and calculating the energy of each resulting conformation. The resulting energy landscape would reveal the most probable shapes the molecule adopts at a given temperature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters, which can be directly compared with experimental data for structure verification and characterization.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, a method within the framework of DFT, are commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. scielo.org.za By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. The accuracy of these predictions is often high, with good correlation between calculated and experimental chemical shifts, especially when appropriate scaling factors are applied. niscpr.res.in

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. DFT calculations can predict the IR spectrum of this compound, helping to assign the vibrational modes of different functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the C-F stretch of the fluorophenyl group. niscpr.res.in

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zaniscpr.res.in This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can provide insights into the electronic transitions, such as π → π* transitions within the aromatic ring. niscpr.res.in

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. youtube.com

For this compound, MD simulations can be employed to study its behavior in different environments, such as in a solvent or in the solid state. These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations over time. youtube.com

Solvation: The arrangement and interaction of solvent molecules around the solute, including the formation of hydrogen bonds between the hydroxyl group of the ethanol moiety and protic solvents.

Intermolecular Interactions: In a condensed phase, MD simulations can model the interactions between multiple molecules of this compound, providing insights into its bulk properties.

The use of all-atom relativistic molecular dynamics simulations has also been explored for modeling the propagation of projectiles in oriented crystals, showcasing the versatility of MD techniques. arxiv.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, several types of reactions can be mechanistically explored.

The oxidation of aryl alcohols is a common transformation. For instance, aryl-alcohol oxidases (AAO), a family of FAD-containing enzymes, catalyze the oxidation of a wide range of aromatic alcohols. nih.gov Computational studies can model the docking of this compound into the active site of such an enzyme and elucidate the electronic changes that occur during the oxidation process.

In synthetic organic chemistry, the reactions of alcohols are fundamental. The conversion of alcohols to alkyl halides, for example, can proceed through either S\textsubscript{N}1 or S\textsubscript{N}2 mechanisms, depending on the structure of the alcohol. libretexts.org For a secondary alcohol like this compound, both pathways are plausible. Quantum chemical calculations can be used to determine the activation energies for both the S\textsubscript{N}1 (via a carbocation intermediate) and S\textsubscript{N}2 (via a backside attack) pathways, thereby predicting the more favorable mechanism under specific reaction conditions. libretexts.org

Furthermore, novel reactions such as the copper-catalyzed oxidative C(aryl)–C(OH) bond thioetherification of aryl alcohols have been reported. nih.gov Mechanistic studies, supported by computational modeling, can help to understand the role of the catalyst and the sequence of elementary steps involved in such transformations, including the initial dehydrogenation of the alcohol. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Arylethanols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. youtube.comyoutube.com These models are built on the principle that the structure of a molecule dictates its activity or properties. insilico.eu

For a class of compounds like arylethanols, QSAR and QSPR studies can be developed to predict various endpoints. The process typically involves:

Data Set Compilation: Gathering a set of arylethanol derivatives with experimentally measured activities or properties.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity or property. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSAR/QSPR study on this compound may not be available, models developed for related arylethanols could potentially be used to estimate its properties. For instance, a QSAR model could predict the biological activity of a series of arylethanols as inhibitors of a particular enzyme, while a QSPR model could predict physical properties like boiling point or solubility. The success of such models relies on the careful selection of descriptors that capture the essential structural features influencing the property of interest.

Applications of 1 2 Ethoxy 4 Fluorophenyl Ethanol in Advanced Organic Synthesis

Role as a Key Chiral Building Block in the Synthesis of Complex Molecules

Chiral alcohols are fundamental building blocks in asymmetric synthesis, serving as precursors to a wide array of more complex chiral molecules. 1-(2-Ethoxy-4-fluorophenyl)ethanol, in its enantiomerically pure forms, (R)-1-(2-Ethoxy-4-fluorophenyl)ethanol and (S)-1-(2-Ethoxy-4-fluorophenyl)ethanol, provides a distinct advantage in the synthesis of target molecules where the 2-ethoxy-4-fluorophenyl moiety is a crucial pharmacophore or a key structural element. The stereogenic center of the alcohol can be transferred with high fidelity to subsequent products, establishing the required stereochemistry early in a synthetic sequence.

The utility of chiral arylethanols as building blocks is well-established. For instance, various chiral fluorophenyl ethanols are recognized as important intermediates. tcichemicals.comtakasago.comtakasago.com The synthetic value of these building blocks lies in their ability to participate in a variety of chemical transformations, including oxidation to the corresponding ketone, conversion to chiral amines via reductive amination, and etherification or esterification of the hydroxyl group. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, all while retaining the critical stereochemical information from the starting alcohol.

Table 1: Representative Transformations of Chiral Arylethanols

| Starting Material | Reagents and Conditions | Product | Transformation Type |

| (R)-1-Arylethanol | PCC, CH2Cl2 | (R)-1-Aryl ethanone | Oxidation |

| (R)-1-Arylethanol | 1. MsCl, Et3N; 2. NaN3, DMF; 3. H2, Pd/C | (R)-1-Arylethylamine | Nucleophilic Substitution and Reduction |

| (S)-1-Arylethanol | NaH, R-X, THF | (S)-1-Aryl-1-(alkoxy)ethane | Williamson Ether Synthesis |

| (S)-1-Arylethanol | R-COCl, Pyridine | (S)-1-Arylethyl ester | Esterification |

Utility in the Preparation of Advanced Pharmaceutical Intermediates

The synthesis of modern pharmaceuticals often relies on the availability of highly functionalized and stereochemically defined intermediates. shreemlifesciences.com The 2-ethoxy-4-fluorophenyl motif is present in a number of biologically active compounds, making this compound a valuable precursor in the synthesis of advanced pharmaceutical intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and electronic properties.

The asymmetric reduction of the corresponding ketone, 2'-ethoxy-4'-fluoroacetophenone, is a common and efficient method to produce enantiomerically enriched this compound. This biocatalytic approach, often employing ketoreductases (KREDs), provides access to either the (R) or (S) enantiomer with high enantiomeric excess, which is a critical requirement for the synthesis of single-enantiomer drugs. researchgate.net

The resulting chiral alcohol can then be incorporated into larger molecular scaffolds through various coupling reactions. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, the aryl ring can be further functionalized via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, leveraging the directing effects of the ethoxy and fluoro substituents.

Table 2: Examples of Pharmaceutical Intermediates Derived from Arylethanols

| Arylethanol Derivative | Subsequent Reactions | Resulting Pharmaceutical Intermediate Class |

| (R)-1-(substituted-phenyl)ethanol | Mitsunobu reaction with a heterocyclic amine | Chiral amino-ether intermediates |

| (S)-1-(substituted-phenyl)ethanol | Conversion to an organometallic reagent | Intermediates for cross-coupling reactions |

| Racemic 1-(substituted-phenyl)ethanol | Derivatization followed by chiral resolution | Enantiomerically pure ester or amide intermediates |

Contributions to Agrochemical and Material Science Research through Synthetic Transformations

The application of fluorinated organic compounds extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, the introduction of fluorine can lead to compounds with enhanced pesticidal or herbicidal activity. The 2-ethoxy-4-fluorophenyl scaffold can be a key component in the design of new crop protection agents. Synthetic transformations starting from this compound allow for the systematic modification of the molecule to explore structure-activity relationships.

In material science, fluorinated compounds are utilized for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. Derivatives of this compound could find applications in the synthesis of liquid crystals, polymers with tailored refractive indices, or as components of organic light-emitting diodes (OLEDs). The ability to introduce a chiral center also opens up possibilities for the development of chiroptical materials.

Development of Novel Synthetic Strategies Leveraging the Arylethanol Moiety

The arylethanol moiety itself is a platform for the development of novel synthetic methodologies. nih.govmdpi.com The hydroxyl group can direct ortho-lithiation or other forms of C-H activation on the aromatic ring, enabling the introduction of substituents at specific positions. The development of such strategies is a key area of research in organic synthesis, aiming to provide more efficient and atom-economical routes to complex molecules.

Furthermore, the stereogenic center of this compound can be used to control the stereochemical outcome of reactions at remote positions through intramolecular directing effects. This concept of stereochemical relay is a powerful tool in asymmetric synthesis. Researchers are continuously exploring new catalytic systems and reaction conditions to expand the synthetic utility of chiral arylethanols like this compound, aiming to create novel transformations that are both highly selective and environmentally benign. nih.gov

Q & A

Q. What are common synthetic routes for 1-(2-Ethoxy-4-fluorophenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, Friedel-Crafts acylation of 2-ethoxy-4-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone group, followed by reduction using NaBH₄ or LiAlH₄ to yield the alcohol . Optimization of solvent (e.g., ethanol or dichloromethane), temperature (reflux conditions), and catalyst loading is critical. Monitoring via TLC and purification by recrystallization (e.g., ethanol) ensures product quality .

Q. How can spectroscopic techniques (NMR, IR, XRD) be employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and the hydroxyl proton (broad peak δ 1.5–5 ppm, depending on solvent). ¹³C NMR confirms carbonyl (if present) and aromatic carbons .

- IR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O of ethoxy), and ~1600 cm⁻¹ (aromatic C=C) are diagnostic .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : The fluorinated aromatic core and ethoxy group make it a precursor for bioactive molecules. For example:

- Antimicrobial Agents : Structural analogs inhibit bacterial growth via disruption of cell membranes or enzyme interactions .

- CNS Drugs : Ethanolamine derivatives may modulate neurotransmitter receptors .

- Prodrug Design : The hydroxyl group can be esterified for controlled release .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Methodological Answer : Competing substitution patterns (e.g., para vs. ortho fluorination) arise due to electron-donating ethoxy groups. Strategies include:

- Protective Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection) .

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control electrophilic attack .

- Computational Modeling : DFT calculations predict favorable reaction pathways and transition states .

Q. What computational tools are suitable for predicting the compound’s reactivity and physicochemical properties?

- Methodological Answer :

- DFT (Density Functional Theory) : Models electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological systems .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., fluorine position) with bioactivity .

Q. How can contradictory data in reaction yields or biological activity be resolved?

- Methodological Answer :

- Systematic Parameter Variation : Use Design of Experiments (DoE) or Response Surface Methodology (RSM) to isolate variables (e.g., solvent polarity, temperature) .

- Meta-Analysis : Compare datasets across studies while controlling for purity (HPLC), solvent residues, and stereochemical integrity .

- In Silico Validation : Cross-check experimental results with computational predictions to identify outliers .

Q. What environmental and safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods due to potential volatility .

- Waste Disposal : Halogenated byproducts require segregation and incineration via certified hazardous waste services .

- Ecotoxicity Screening : Assess biodegradability (OECD 301) and aquatic toxicity (Daphnia magna assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.